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Compound Name: 4,6-Dihydroxyquinoline

Cat. No.: B1198300

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxyquinoline, a heterocyclic organic compound, is a molecule of significant interest
in medicinal chemistry and biochemical research. As a metabolite of tryptophan, it plays a role
in human physiology and has been identified as a scaffold for the development of novel
therapeutic agents. This technical guide provides an in-depth overview of its chemical identity,
physicochemical properties, synthesis, and biological significance, with a focus on quantitative
data and detailed experimental methodologies.

Chemical Identity

The nomenclature and key identifiers for 4,6-dihydroxyquinoline are summarized below.
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Identifier Value

IUPAC Name 6-hydroxy-1H-quinolin-4-one[1]

Synonyms 4,6-(?uino|inediol, Quinoline-4,6-diol, 6-hydroxy-
4-quinolone[1]

CAS Number 3517-61-1[1]

Molecular Formula CoH7NO2[1]

Molecular Weight 161.16 g/mol [1]

InChl Key XFALURCRIGINGT-UHFFFAOYSA-N[1]

SMILES C1=CC2=C(C=C10)C(=0)C=CNZ2[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-dihydroxyquinoline is presented in

the following table. These properties are crucial for its handling, formulation, and in the design

of experimental protocols.

Property Value Source
Appearance Solid[1] PubChem
Water Solubility 3.96 g/L (Predicted) FooDB
logP 1.09 (Predicted) FooDB
pKa (Strongest Acidic) 9.51 (Predicted) FooDB
pKa (Strongest Basic) 2.84 (Predicted) FooDB
Polar Surface Area 53.35 A2 (Predicted) FooDB
Hydrogen Bond Donor Count 2 FooDB
CH:);i:;gen Bond Acceptor 3 FooDB
Rotatable Bond Count 0 FooDB
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Biological Significance and Signaling Pathways

4,6-Dihydroxyquinoline is recognized as a human and mouse metabolite, primarily formed
during the metabolism of tryptophan.[1] It is a product of the kynurenine pathway, one of the
main routes for tryptophan degradation.[2][3] Specifically, it is generated from the oxidative
deamination of 5-hydroxykynurenamine, a reaction catalyzed by monoamine oxidase.[1][4]

The kynurenine pathway is a complex metabolic route that produces several neuroactive and
immunomodulatory molecules. The formation of 4,6-dihydroxyquinoline within this pathway
highlights its potential role in physiological and pathological processes influenced by tryptophan
metabolism.

Tryptophan Metabolism
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Metabolic formation of 4,6-dihydroxyquinoline.

Experimental Protocols
Synthesis of 4-Hydroxyquinoline Derivatives (General
Protocol)

While a specific, detailed protocol for the synthesis of 4,6-dihydroxyquinoline is not readily
available in the cited literature, a general method for the synthesis of 4-hydroxyquinolines, such
as the Gould-Jacobs reaction, can be adapted. This involves the condensation of an aniline
with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Step 1: Condensation

e An appropriately substituted aniline (e.g., p-aminophenol) is reacted with diethyl
(ethoxymethylene)malonate.
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e The reaction is typically carried out in an inert solvent, such as ethanol, and may be heated
to reflux.

e The progress of the reaction can be monitored by thin-layer chromatography (TLC).

e Upon completion, the intermediate enamine is isolated, often by cooling the reaction mixture
to induce crystallization, followed by filtration.

Step 2: Thermal Cyclization

e The isolated enamine is heated in a high-boiling point solvent, such as Dowtherm A (a
mixture of diphenyl ether and biphenyl), to a temperature of approximately 250°C.[5]

e The cyclization reaction results in the formation of the 4-hydroxyquinoline ring system.

 After cooling, the product often precipitates from the reaction mixture and can be collected
by filtration.

« Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol
or acetic acid.

Analytical Methods for Characterization (General
Protocol)

The characterization of 4,6-dihydroxyquinoline and its derivatives relies on a combination of
spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be
employed for the purity assessment and quantification of 4,6-dihydroxyquinoline.[6]

e Column: C18 stationary phase.

* Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate
or phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).

o Detection: UV detection at a wavelength of maximum absorbance for the quinoline ring
system (e.g., around 254 nm or 310 nm).
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e Quantification: A calibration curve is constructed using standard solutions of known
concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy *H and 3C NMR spectroscopy are
essential for the structural elucidation of the synthesized compound.

» Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) is a common solvent for dissolving
hydroxyquinoline derivatives.

e 1H NMR: Expected signals would include aromatic protons on the quinoline ring system and
exchangeable protons from the hydroxyl groups.

e 13C NMR: The spectrum would show characteristic signals for the carbon atoms of the
quinoline core, including the carbonyl carbon and the carbons bearing the hydroxyl groups.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present
in the molecule.

» Characteristic absorption bands would be observed for O-H stretching of the hydroxyl
groups, N-H stretching of the quinolone tautomer, and C=0 stretching of the carbonyl group.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and
fragmentation pattern of the compound, confirming its identity.

o Electrospray ionization (ESI) is a suitable technique for analyzing hydroxyquinoline
derivatives.

Biological Activity of Dihydroxyquinoline
Derivatives

Derivatives of dihydroxyquinoline have been reported to exhibit a range of biological activities,
making them attractive scaffolds for drug discovery.
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Biological Activity Description

Certain 2,4-dihydroxyquinoline derivatives have
demonstrated cytotoxic effects against various
) cancer cell lines, including colon, lung, and
Anticancer . .
prostate cancer. The mechanisms of action can
involve the induction of apoptosis and cell cycle

arrest.[7]

Dihydroxyquinoline derivatives have shown

activity against pathogenic bacteria and fungi.
Antimicrobial For example, some derivatives have been found

to be active against Staphylococcus aureus and

Aspergillus flavus.[8]

Some 4-hydroxy-2-quinolone derivatives have
Anticinl . been shown to possess anti-inflammatory
nti-inflammatory _ _ _
properties, potentially through the modulation of

inflammatory signaling pathways.[8]

It is important to note that while the dihydroxyquinoline scaffold shows promise, the specific
biological activities of 4,6-dihydroxyquinoline itself are not as extensively characterized as
some of its synthetic derivatives.

Conclusion

4,6-Dihydroxyquinoline is a metabolite of tryptophan with a well-defined chemical structure
and physicochemical properties. Its presence in the kynurenine pathway suggests a potential
role in human physiology. The quinoline core structure serves as a valuable template for the
synthesis of derivatives with diverse and potent biological activities, including anticancer,
antimicrobial, and anti-inflammatory effects. The experimental protocols outlined in this guide
provide a foundation for researchers and drug development professionals to synthesize,
characterize, and evaluate 4,6-dihydroxyquinoline and its analogs in the pursuit of novel
therapeutic agents. Further investigation into the specific biological roles and therapeutic
potential of 4,6-dihydroxyquinoline is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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